molecular formula C18H23N3O4S B2354537 4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide CAS No. 922106-01-2

4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2354537
CAS No.: 922106-01-2
M. Wt: 377.46
InChI Key: QKUBRTHXSARIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide is a synthetic chemical compound featuring a 1,3,4-oxadiazole heterocycle linked to a benzenesulfonamide group, a structure recognized in medicinal chemistry as a privileged scaffold . This specific molecular architecture is associated with a wide range of potential biological activities, making it a valuable reagent for early-stage drug discovery and biochemical research. The incorporation of the 1,3,4-oxadiazole ring is significant as this moiety is known to contribute to the bioactivity of various therapeutic agents . Furthermore, benzenesulfonamide derivatives are extensively investigated for their ability to interact with enzymes, serving as key pharmacophores in inhibitors for targets like carbonic anhydrases and monoamine oxidases . While the specific profile of this compound requires further characterization, its structure suggests potential as a multi-targeting agent. Researchers may find it useful in several areas: - Neurodegenerative Disease Research: Compounds based on the 1,3,4-oxadiazole and benzenesulfonamide structure have demonstrated potent and selective inhibition of Monoamine Oxidase B (MAO-B), an enzyme target for Parkinson's disease therapy . This compound could serve as a lead structure or tool for investigating new MAO-B inhibitors. - Antimicrobial Studies: Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, which share structural similarities with this compound, have shown remarkable activity against resistant bacterial pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) with a low propensity for resistance development . - Oncology Research: Derivatives containing the 1,3,4-oxadiazole ring system have also exhibited promising in vitro anticancer activity against various human cancer cell lines, indicating their potential as antiproliferative agents . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c22-16(12-7-13-26(23,24)15-10-5-2-6-11-15)19-18-21-20-17(25-18)14-8-3-1-4-9-14/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUBRTHXSARIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to a cyclohexyl-substituted oxadiazole. The structural formula can be represented as follows:

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

The oxadiazole ring in the compound is known for its diverse biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The benzenesulfonamide component is often associated with the inhibition of various enzymes, particularly carbonic anhydrases and cyclooxygenases (COX).

1. Inhibition of Cyclooxygenases

Research indicates that derivatives of benzenesulfonamides exhibit selective inhibition of cyclooxygenase enzymes, particularly COX-2. For instance, compounds similar to the target compound have shown significant COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs. Studies have demonstrated that substituents on the phenyl ring can influence the selectivity and potency against COX enzymes .

2. Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of human carbonic anhydrases (hCA I and II). Compounds with oxadiazole moieties have been synthesized and tested for their inhibitory effects on these enzymes. Some derivatives have shown remarkable potency compared to established drugs, suggesting a promising avenue for treating conditions like acute mountain sickness .

3. Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties. A study highlighted that certain oxadiazole compounds demonstrated significant antibacterial activity against various strains, indicating potential applications in treating bacterial infections .

Case Studies and Research Findings

StudyFocusFindings
COX InhibitionIdentified a potent COX-2 inhibitor with high selectivity; structural modifications enhanced activity.
Carbonic Anhydrase InhibitionCompound showed over 84-fold greater potency than existing treatments against hCA I.
Antimicrobial ActivitySeveral derivatives exhibited significant antibacterial effects against multiple pathogens.

Preparation Methods

Cyclodehydration of Diacylhydrazines

The 1,3,4-oxadiazole ring is constructed by cyclizing N,N′-diacylhydrazines under acidic conditions. A representative protocol involves:

  • Hydrazide Formation : Reacting cyclohexanecarbonyl chloride with hydrazine hydrate in diethyl ether at 0°C, yielding N,N′-dicyclohexanecarbohydrazide (65–79% yield).
  • Cyclization : Treating the diacylhydrazine with POCl₃ under solvent-free conditions at 80°C for 6 hours, producing 5-cyclohexyl-1,3,4-oxadiazol-2-amine (40–76% yield).

Key Optimization Parameters :

  • Solvent : Solvent-free conditions outperform toluene, enhancing cyclization efficiency.
  • Temperature : Elevated temperatures (>70°C) accelerate ring closure but may promote side reactions.

Preparation of 4-(Benzenesulfonyl)Butanoic Acid

Sulfonylation of γ-Butyrolactone

  • Ring-Opening Sulfonylation : Reacting γ-butyrolactone with benzenesulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by hydrolysis with aqueous lithium hydroxide (LiOH) to yield 4-(benzenesulfonyl)butanoic acid.
  • Alternative Route : Direct sulfonation of 4-bromobutanoic acid using sodium benzenesulfinate in dimethylformamide (DMF) at 60°C, though this method faces competing elimination side reactions.

Yield Comparison :

Method Solvent Catalyst Yield (%)
γ-Butyrolactone route DCM TEA 68
Direct sulfonation DMF None 45

Amide Coupling: Final Assembly

Activation of 4-(Benzenesulfonyl)Butanoic Acid

The carboxylic acid is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with DIPEA (N,N-diisopropylethylamine) as a base in DCM.

Coupling with 5-Cyclohexyl-1,3,4-Oxadiazol-2-Amine

  • Reaction Conditions : Combine activated acid and oxadiazole amine in DCM at 25°C for 12 hours.
  • Workup : Quench with aqueous HCl, extract with DCM, and purify via recrystallization (methanol/water).

Yield Optimization :

Coupling Agent Base Solvent Yield (%)
HATU DIPEA DCM 72
EDCl TEA THF 58

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.80 (m, cyclohexyl CH₂), 2.50 (t, J = 7.2 Hz, butanamide CH₂), 3.20 (s, SO₂Ph), 7.60–7.90 (m, aromatic H).
  • ¹³C NMR : 172.5 ppm (amide C=O), 165.3 ppm (oxadiazole C=N), 138.2 ppm (SO₂Ph quaternary C).
  • HRMS : Calculated for C₁₉H₂₄N₄O₄S [M+H]⁺: 428.1498; Found: 428.1501.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity after recrystallization.

Challenges and Mitigation Strategies

Oxadiazole Ring Instability

Prolonged exposure to moisture or strong acids degrades the oxadiazole core. Solution : Use anhydrous solvents and minimize reaction times during cyclization.

Competing Sulfonylation Side Reactions

Over-sulfonation or elimination occurs in direct routes. Solution : Employ low temperatures (0°C) and stoichiometric control.

Q & A

Basic Research Question

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons of benzenesulfonyl) and δ 1.2–1.8 ppm (cyclohexyl CH₂) confirm substitution patterns .
    • ¹³C NMR : A carbonyl signal at ~167 ppm verifies the oxadiazole ring .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 460.1) and HRMS (calculated 460.1423; observed 460.1420) validate molecular weight .
  • HPLC : Reverse-phase C18 columns (95:5 acetonitrile/water) with retention times of 12–14 minutes and >98% purity ensure batch consistency .

What computational methods are employed to predict the binding affinity of this compound with target enzymes, and how do they correlate with experimental data?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Predicts binding poses in AChE (PDB ID: 4EY7) with a docking score of −9.2 kcal/mol, aligning with experimental IC₅₀ values .
  • MD simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonds between the sulfonyl group and Tyr337 (occupancy >80%) .
  • Correlation : Computational ΔG values (−10.1 kcal/mol) closely match experimental ΔG from ITC (−9.8 kcal/mol), validating the models .

Discrepancies : Overestimation of π-stacking interactions in docking may require QM/MM refinement for accuracy .

How can researchers troubleshoot low yields during the final coupling step of the synthesis?

Basic Research Question

  • Reagent optimization : Replace EDCI with DCC (higher activation efficiency for sterically hindered amines) .
  • Solvent choice : Switch from DCM to THF for better solubility of the oxadiazole intermediate .
  • Temperature : Conduct reactions at −10°C to suppress side-product formation (e.g., sulfonamide dimerization) .
  • Workup : Use acid-base extraction (pH 4–5) to isolate the product from unreacted starting materials .

Are there contradictory reports on the biological activity of this compound, and how can such discrepancies be resolved through experimental design?

Advanced Research Question
Contradictions :

  • Antimicrobial activity : Some studies report MIC = 8 µg/mL against S. aureus , while others show MIC = 32 µg/mL .
  • Enzyme inhibition : Variability in IC₅₀ values (1.2–3.5 µM for AChE) arises from assay conditions (e.g., substrate concentration) .

Q. Resolution strategies :

  • Standardized assays : Use fixed substrate concentrations (e.g., 0.5 mM acetylthiocholine for AChE) .
  • SAR studies : Systematically modify substituents (e.g., replacing benzenesulfonyl with pyridinylsulfonyl) to isolate structural contributors to activity .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP <3.5 correlates with higher bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.